molecular formula C9H20N2 B122415 4-Propan-2-ylcyclohexane-1,2-diamine CAS No. 157369-98-7

4-Propan-2-ylcyclohexane-1,2-diamine

Cat. No. B122415
M. Wt: 156.27 g/mol
InChI Key: AYNJLCBPBQGVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-ylcyclohexane-1,2-diamine, also known as PAC, is a cyclic diamine that has been widely used in scientific research due to its unique chemical properties. This compound is a chiral, non-toxic, and water-soluble molecule that has been used in various fields, including drug discovery, catalysis, and polymer chemistry.

Scientific Research Applications

4-Propan-2-ylcyclohexane-1,2-diamine has been used in various scientific research fields, including drug discovery, catalysis, and polymer chemistry. In drug discovery, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a chiral ligand for the synthesis of chiral drugs. In catalysis, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a ligand for the synthesis of chiral catalysts for asymmetric reactions. In polymer chemistry, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a monomer for the synthesis of chiral polymers.

Mechanism Of Action

The mechanism of action of 4-Propan-2-ylcyclohexane-1,2-diamine is not fully understood. However, it has been reported that 4-Propan-2-ylcyclohexane-1,2-diamine can interact with various proteins and enzymes, including cytochrome P450, aldose reductase, and acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

4-Propan-2-ylcyclohexane-1,2-diamine has been reported to have various biochemical and physiological effects, including the inhibition of aldose reductase, the reduction of oxidative stress, and the inhibition of acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Propan-2-ylcyclohexane-1,2-diamine in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds and catalysts. 4-Propan-2-ylcyclohexane-1,2-diamine is also non-toxic and water-soluble, which makes it easy to handle and manipulate in lab experiments. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,2-diamine is its high cost, which may limit its use in large-scale experiments.

Future Directions

For the use of 4-Propan-2-ylcyclohexane-1,2-diamine in scientific research include the synthesis of new chiral ligands and catalysts, the development of new drugs, and the use of 4-Propan-2-ylcyclohexane-1,2-diamine in the synthesis of new chiral polymers.

Synthesis Methods

The synthesis of 4-Propan-2-ylcyclohexane-1,2-diamine can be achieved through several methods, including the reduction of 4-cyclohexene-1,2-dione with sodium borohydride, the reaction of cyclohexanone with propargylamine in the presence of palladium catalysts, and the reaction of cyclohexanone with propargylamine in the presence of copper catalysts. Among these methods, the copper-catalyzed reaction has been widely used due to its high yield and low cost.

properties

CAS RN

157369-98-7

Product Name

4-Propan-2-ylcyclohexane-1,2-diamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1,2-diamine

InChI

InChI=1S/C9H20N2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-9H,3-5,10-11H2,1-2H3

InChI Key

AYNJLCBPBQGVSC-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C(C1)N)N

Canonical SMILES

CC(C)C1CCC(C(C1)N)N

synonyms

1,2-Cyclohexanediamine,4-(1-methylethyl)-(9CI)

Origin of Product

United States

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